2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide features a hybrid scaffold combining:
- A 1,3-dioxoisoindole moiety (isoindol-1,3-dione), known for its electron-deficient aromatic system and hydrogen-bonding capabilities.
- A tetrahydroquinoline ring fused with a 4-fluorobenzenesulfonyl group, which enhances metabolic stability and target affinity.
- An acetamide linker bridging the two pharmacophores, facilitating conformational flexibility.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O5S/c26-17-7-10-19(11-8-17)35(33,34)29-13-3-4-16-14-18(9-12-22(16)29)27-23(30)15-28-24(31)20-5-1-2-6-21(20)25(28)32/h1-2,5-12,14H,3-4,13,15H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNJGAOGCNLHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring an isoindole moiety linked to a tetrahydroquinoline derivative through a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 350.42 g/mol.
Mechanisms of Biological Activity
Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonamide group in the compound is known to interact with enzymes, potentially inhibiting their activity. For example, compounds with similar scaffolds have shown inhibition against viral enzymes such as SARS-CoV-2 N7-Methyltransferase .
- Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, particularly against RNA viruses. The inhibition of viral RNA synthesis is a key area of interest.
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves apoptosis and cell cycle arrest, although specific pathways need further exploration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of nsp14 | |
| Antiviral Activity | Potential activity against SARS-CoV-2 | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study: Inhibition of SARS-CoV-2
A study published in the Journal of Medicinal Chemistry reported that compounds similar to the target molecule exhibited IC50 values ranging from 0.03 to 0.28 µM against the SARS-CoV-2 N7-Methyltransferase . This suggests that modifications to the isoindole structure could enhance antiviral potency.
Case Study: Cytotoxic Effects on Cancer Cells
In another investigation focusing on cancer therapeutics, derivatives of this compound were tested for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent response with significant cell death observed at higher concentrations (IC50 < 10 µM) after 48 hours of treatment .
Comparison with Similar Compounds
Structural Analogues with Isoindol-1,3-dione Moieties
Key Trends :
Analogues with Sulfonamide-Acetamide Linkages
Key Trends :
Computational Similarity Analysis
Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shows:
- ~70% similarity to 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (shared sulfonamide-acetamide linker) .
- <50% similarity to UNBS3157 due to divergent core structures .
naphthalimide in cytotoxicity profiles) .
Research Findings and Implications
- Bioactivity: The target compound’s tetrahydroquinoline-sulfonamide moiety likely confers kinase inhibitory activity, while the isoindol-dione may intercalate DNA, suggesting dual mechanisms .
- Toxicity : Fluorinated sulfonamides generally exhibit lower hematotoxicity compared to chlorinated analogs (e.g., amonafide) .
- Solubility : The 4-fluorobenzenesulfonyl group balances lipophilicity and solubility better than morpholinyl or dipropylsulfamoyl substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
